4-Hydroxy-2-(trifluoromethyl)benzaldehyde

Lipophilicity Drug design ADME

Researchers requiring precise 2-CF3/4-OH substitution face risk of isomer contamination from generic sourcing. This compound solves that with: • Unambiguous ¹H-NMR fingerprint (CHO δ 10.035, aromatic d at δ 7.98, J=8.4 Hz) for lot-release identity testing • Intramolecular H-bonding motif unique to 2-CF3/4-OH geometry, absent in 3-CF3 isomer • Crystalline solid (mp 128-131°C) for easy handling and parallel synthesis dispensing Available from stock with full analytical documentation for synthetic reliability.

Molecular Formula C8H5F3O2
Molecular Weight 190.121
CAS No. 1243395-68-7
Cat. No. B597416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(trifluoromethyl)benzaldehyde
CAS1243395-68-7
Synonyms4-hydroxy-2-trifluoromethylbenzaldehyde
Molecular FormulaC8H5F3O2
Molecular Weight190.121
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C(F)(F)F)C=O
InChIInChI=1S/C8H5F3O2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-4,13H
InChIKeyMOZHNMRPBKZURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-(trifluoromethyl)benzaldehyde: Identity & Structure


4-Hydroxy-2-(trifluoromethyl)benzaldehyde (CAS 1243395‑68‑7) is a polyfunctional aromatic aldehyde that combines a reactive aldehyde group, a phenolic hydroxyl group, and a strongly electron‑withdrawing 2‑trifluoromethyl substituent on a single benzene ring. It is a white to off‑white crystalline solid with a melting point of 128–131 °C and a molecular weight of 190.12 g mol⁻¹ . The compound is soluble in common organic solvents such as chloroform, DMSO, and methanol, and is typically stored under inert gas at 2–8 °C . Its logP of 3.26, together with a polar surface area of 37.3 Ų, makes it substantially more lipophilic than the unsubstituted 4‑hydroxybenzaldehyde . This unique substitution pattern renders the compound a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials where the simultaneous tuning of hydrogen‑bonding capability, electrophilicity, and lipophilicity is required.

Identity: Polyfunctional aromatic aldehyde
Selection Logic: 2-CF₃ / 4-OH substitution pattern for tuned lipophilicity and hydrogen bonding
Use Context: Building block for pharmaceuticals, agrochemicals, and functional materials Synthesis-grade solid, handle under inert gas

4-Hydroxy-2-(trifluoromethyl)benzaldehyde: Why Analogues Fall Short


Benzaldehydes bearing a trifluoromethyl group are widely used intermediates, but the precise position of the trifluoromethyl and hydroxyl substituents critically governs the compound’s physicochemical, spectroscopic, and reactivity profile. Even a single atom shift (e.g., 3‑CF₃ vs. 2‑CF₃) alters the electronic environment of both the aldehyde and the phenolic oxygen, affecting hydrogen‑bond donor/acceptor strength, metal‑chelation geometry, and regioselectivity in subsequent transformations. The 2‑CF₃/4‑OH arrangement creates an intramolecular hydrogen‑bonding motif that is absent in the 3‑CF₃ isomer or in the non‑hydroxylated analogue, which can be exploited in crystal engineering and in the design of conformationally constrained ligands [1]. Procurement decisions that treat “trifluoromethyl‑benzaldehyde with a phenol” as a fungible commodity risk introducing undesired isomers or impurities that can derail a developed synthetic route or compromise a structure‑activity relationship.

Regioisomer Mismatch

The 2-CF₃/4-OH motif creates an intramolecular hydrogen-bonding network absent in the 3-CF₃ isomer, which can alter metal-chelation geometry and regioselectivity in downstream steps.

Lipophilicity Shift

Substituting with non-hydroxylated 2-(trifluoromethyl)benzaldehyde removes the hydrogen-bond donor, significantly shifting ADME properties and chromatographic retention times.

Solid-State Handling Gap

Replacing with liquid 2-(trifluoromethyl)benzaldehyde may complicate weighing, purity verification, and crystal-engineering studies that rely on the target's crystalline nature.

4-Hydroxy-2-(trifluoromethyl)benzaldehyde vs. Analogues: Quantitative Evidence


LogP Differentiation vs. Key Analogues

The target compound’s logP of 3.26 is 2.2 log units higher than that of 4‑hydroxybenzaldehyde (logP ≈ 1.04 [1]) and 0.8–1.0 log units higher than that of 2‑(trifluoromethyl)benzaldehyde (logP ≈ 2.4 [2]). This demonstrates that the combination of a 2‑CF₃ group and a 4‑OH group produces a uniquely balanced amphiphilic profile that is not achievable with either substituent alone. The increased lipophilicity, combined with a hydrogen‑bond donor, is particularly valuable for membrane permeability and target engagement in medicinal chemistry campaigns.

LogP Differentiation
Reported
LogP 3.26
Δ +2.22 vs. 4-hydroxybenzaldehyde; Δ +0.86 vs. 2-CF₃ analogue
Supports membrane permeability and target-engagement studies
Calculated via atom-based method; cross-study comparable
Lipophilicity Drug design ADME Physicochemical properties

Melting Point vs. 4-Hydroxybenzaldehyde

4‑Hydroxy‑2‑(trifluoromethyl)benzaldehyde exhibits a melting point of 128–131 °C , which is approximately 10–12 °C higher than that of 4‑hydroxybenzaldehyde (mp 117–119 °C [1]) and dramatically higher than that of 2‑(trifluoromethyl)benzaldehyde, which is a liquid at ambient temperature (mp ≈ −22 °C [2]). The elevated melting point of the target compound is indicative of stronger intermolecular hydrogen‑bonding networks, a direct consequence of the simultaneous presence of the 4‑OH donor and the 2‑CF₃ acceptor, and provides a crystalline solid that is easier to handle, weigh, and purify than the liquid comparator.

Melting Point vs. 4-Hydroxybenzaldehyde
Reported
128–131 °C
Δ +11 °C vs. 4-hydroxybenzaldehyde; Δ +150 °C vs. 2-CF₃ analogue
Supports quality control and reproducible solid-state handling
Open capillary method; cross-study comparable
Melting point Purity Solid-state characterization Procurement specification

¹H‑NMR Regioisomer Fingerprint

The 400 MHz ¹H‑NMR spectrum (DMSO‑d₆) of 4‑hydroxy‑2‑(trifluoromethyl)benzaldehyde displays the aldehyde proton at δ 10.035 ppm (singlet), an aromatic doublet at δ 7.984–7.963 (J = 8.4 Hz, 1H), and a multiplet integrating for two protons at δ 7.193–7.158 . This pattern is distinct from that of 4‑hydroxy‑3‑(trifluoromethyl)benzaldehyde, where the aldehyde proton typically resonates upfield (δ ≈ 9.9) and the aromatic splitting pattern differs markedly because the CF₃ group occupies the meta position relative to the aldehyde [1]. The absence of a methoxy singlet (ca. δ 3.8–3.9) confirms complete deprotection of the precursor 4‑methoxy‑2‑(trifluoromethyl)benzaldehyde.

¹H-NMR Regioisomer Fingerprint
Head-to-head
CHO δ 10.035 ppm; aromatic d δ 7.98 (J=8.4 Hz)
Δδ(CHO) +0.15–0.20 ppm vs. 3-CF₃ isomer
Supports unambiguous identity and purity lot-release checks
400 MHz, DMSO-d₆; confirms absence of methoxy precursor
NMR spectroscopy Regioisomer identification Quality control Structural confirmation

Demethylation Route Efficiency

A documented synthesis of 4‑hydroxy‑2‑(trifluoromethyl)benzaldehyde via BBr₃‑mediated demethylation of the corresponding methyl ether proceeds in 91% isolated yield after chromatographic purification . In contrast, direct formylation of 3‑(trifluoromethyl)phenol typically gives mixtures of 2‑ and 4‑formyl regioisomers that require challenging separation, with reported yields for the purified 4‑hydroxy‑3‑(trifluoromethyl) isomer often below 60% [1]. The high yield and regiospecificity of the demethylation route make the 2‑CF₃/4‑OH isomer the preferred choice when a single, well‑characterised isomer is required in quantity.

Demethylation Route Efficiency
Class-level
91% isolated yield
≥ 30 percentage points higher yield vs. formylation route for 3-CF₃ isomer
May support cost-per-gram and waste-reduction evaluation for scale-up
BBr₃-mediated; class-level inference from CRO benchmarking
Synthetic efficiency Yield optimization Process chemistry BBr₃ demethylation

Phenol Acidity: Ortho-CF₃ Electronic Effect

The phenolic pKa of 4‑hydroxy‑2‑(trifluoromethyl)benzaldehyde is predicted to be approximately 7.2–7.5, based on Hammett σ analysis incorporating the strong electron‑withdrawing ortho‑CF₃ group . This represents a decrease of ≈1–1.5 pKa units compared to 4‑hydroxybenzaldehyde (pKa ≈ 8.6 [1]) and a decrease of ≈0.8 units relative to 4‑hydroxy‑3‑(trifluoromethyl)benzaldehyde (pKa ≈ 8.0 [2]). The enhanced acidity alters the nucleophilicity of the phenolate in alkylation and Mitsunobu reactions and strengthens hydrogen‑bond donation in supramolecular assemblies.

Phenol Acidity (pKa)
Reported
pKa ≈ 7.2–7.5
Δ ≈ −1.1 to −1.4 vs. 4-hydroxybenzaldehyde; Δ ≈ −0.5 to −0.8 vs. 3-CF₃ isomer
Context for deprotonation strategies and pH-dependent binding assays
Predicted by ACD/Labs; consistent with ortho-CF₃ trends
pKa Acidity Hydrogen bonding Electronic effect SAR

4-Hydroxy-2-(trifluoromethyl)benzaldehyde: Application Scenarios


Fragment-Based Lead Scaffold

With a logP of 3.26 and a hydrogen‑bond‑donating phenol, 4‑hydroxy‑2‑(trifluoromethyl)benzaldehyde is ideally suited for fragment‑based drug discovery where simultaneous hydrophobic and polar interactions are sought. Its high lipophilicity, relative to 4‑hydroxybenzaldehyde, improves passive membrane permeability, while the hydroxyl group retains the capacity for target hydrogen bonding – a dual profile that cannot be replicated by the non‑hydroxylated 2‑(trifluoromethyl)benzaldehyde .

Agrochemical Intermediate: Schiff-Base Formation

The aldehyde functionality reacts readily with primary amines and hydrazines to form imines and hydrazones, a key transformation in pesticide chemistry. The elevated electrophilicity of the carbonyl, driven by the ortho‑CF₃ group, accelerates condensation kinetics relative to 4‑hydroxybenzaldehyde, while the crystalline solid form (mp 128–131 °C) simplifies handling and dispensing in parallel synthesis arrays .

Crystal Engineering: Hydrogen-Bonded Synthon

The combination of a strong hydrogen‑bond donor (4‑OH, pKa ≈ 7.2–7.5) and a geometrically proximal fluorinated acceptor (2‑CF₃) creates a predictable intramolecular hydrogen‑bonding synthon. This motif, absent in the 3‑CF₃ isomer, can be exploited to design co‑crystals and metal‑organic frameworks with enhanced thermal stability and defined topologies .

¹H‑NMR Reference Standard for Regioisomer Purity

The distinctive ¹H‑NMR signature (CHO at δ 10.035, aromatic doublet at δ 7.98 with J = 8.4 Hz) provides an unambiguous spectroscopic fingerprint that can be used as a routine lot‑release criterion. This ensures that the supplied material is the correct 2‑CF₃/4‑OH isomer and not the 3‑CF₃ isomer or the methoxy precursor, thereby preventing costly downstream synthetic failures .

Application
Selection Property
Validation Focus
Fragment-based lead scaffold
LogP 3.26 with H-bond donor for balanced amphiphilicity
Membrane permeability and target hydrogen-bonding context
Agrochemical Schiff-base intermediate
Electrophilic aldehyde; crystalline solid with mp 128–131 °C
Condensation kinetics and handling reproducibility
Crystal engineering synthon
Intramolecular 2-CF₃/4-OH hydrogen-bonding motif
Co-crystal and framework topology design
¹H-NMR regioisomer purity standard
Diagnostic CHO δ 10.035 ppm and aromatic splitting pattern
Lot-release identity confirmation; differentiation from 3-CF₃ isomer

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